Evidence Dimension 1: Scaffold Geometry and Physicochemical Differentiation from 3-Bromo Benzothiophene Carboxamide Analogs
The target compound bears a 3-chloro substituent on the benzothiophene core, distinguishing it from the most extensively characterized 3-bromo analogs such as 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (PfENR IC50 = 115 nM, Ki = 18 nM vs. NADH cofactor) . The chloro substituent (van der Waals radius ~1.75 Å) is significantly smaller than bromo (van der Waals radius ~1.85 Å), and the C–Cl bond has a larger dipole moment than C–Br, which may alter halogen bonding interactions within enzyme active sites. This substitution pattern, combined with the N-(2-benzoyl-4-methylphenyl) amide tail, creates a distinct molecular topology not represented in the bromo-benzyl carboxamide series that dominates the PfENR and COX-2 patent literature .
| Evidence Dimension | Halogen substituent on benzothiophene 3-position and amide tail structure |
|---|---|
| Target Compound Data | 3-Chloro substitution; N-(2-benzoyl-4-methylphenyl) amide tail; Molecular formula C23H16ClNO2S; MW 405.9 g/mol |
| Comparator Or Baseline | 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (PfENR IC50 = 115 nM; Ki = 18 nM vs. NADH); MW ~378.3 g/mol |
| Quantified Difference | Different halogen identity (Cl vs. Br) with altered van der Waals radius (Δ ~0.1 Å) and dipole moment; different amide tail (benzoyl-methylphenyl vs. fluorobenzyl); MW difference ~27.6 g/mol |
| Conditions | Structural comparison based on patent exemplification (US 2012/0016014 A1) and standard chemical database entries |
Why This Matters
The 3-chloro vs. 3-bromo differentiation directly impacts target binding pocket complementarity; procurement of the correct halogen-substituted scaffold is essential for replicating or extending published PfENR and COX-2 SAR studies where halogen identity governs potency.
- [1] Indian Institute of Science & National Institute of Immunology. Benzothiophene Carboxamide Compounds, Composition and Applications Thereof. U.S. Patent Application Publication No. US 2012/0016014 A1. Sections describing 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (Compound 6) PfENR IC50 = 115 nM; Ki values; COX-2 inhibitory activity. View Source
